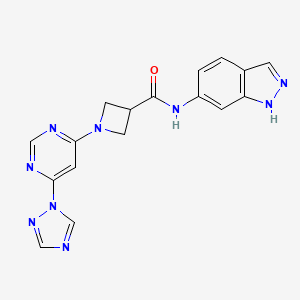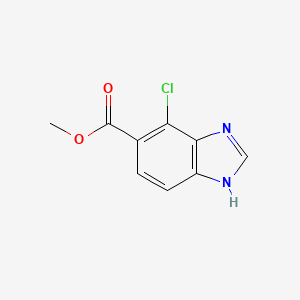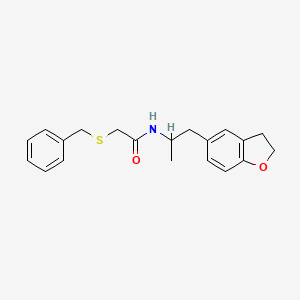![molecular formula C16H16F3N3O2 B2910591 2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1251568-20-3](/img/structure/B2910591.png)
2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound It features a pyrimidine ring substituted with ethyl and methyl groups, an oxo group, and an acetamide moiety attached to a phenyl ring with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrimidine ring: Starting from a suitable precursor like ethyl acetoacetate, the pyrimidine ring can be constructed through cyclization reactions.
Substitution reactions: Introduction of the ethyl and methyl groups on the pyrimidine ring.
Formation of the acetamide moiety: This can be achieved by reacting the pyrimidine derivative with an appropriate acylating agent.
Attachment of the phenyl ring:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.
Reduction: Reduction reactions could target the oxo group on the pyrimidine ring.
Substitution: The trifluoromethyl group on the phenyl ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide could have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly targeting enzymes or receptors.
Pharmaceuticals: Possible applications in the formulation of new therapeutic agents.
Materials Science: Use in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.
類似化合物との比較
Similar Compounds
2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
特性
IUPAC Name |
2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-3-12-8-15(24)22(10(2)20-12)9-14(23)21-13-6-4-11(5-7-13)16(17,18)19/h4-8H,3,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXIJPMYPIKXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2910509.png)

![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)
![2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2910513.png)
![3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2910515.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2910516.png)
![1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea](/img/structure/B2910519.png)
![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2910520.png)
![5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2910523.png)


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910529.png)
![N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910530.png)

